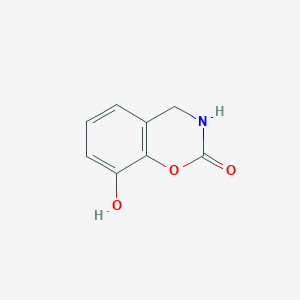

8-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one is a heterocyclic compound . It acts in defense of young plant parts against pests via the production of hydroxamic acids from hydroxamic acid glucosides .

Synthesis Analysis

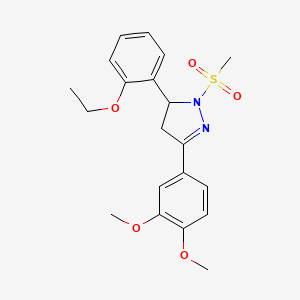

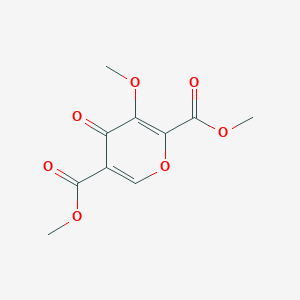

The synthesis of this compound involves several steps. One method involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 . Another method involves the initial protonation of the orthoester and loss of ethanol to afford the stabilized carbocation .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve multiple steps. For example, one reaction involves the initial protonation of the orthoester and loss of ethanol to afford the stabilized carbocation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, its molecular weight is 165.15 .Wissenschaftliche Forschungsanwendungen

Plant Defense Mechanisms

8-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one and its derivatives, known as hydroxamic acids, are extensively studied for their role in plant defense. These compounds are prevalent in the Gramineae family and are crucial for the resistance of cereal crops like maize, wheat, and rye against pests, diseases, and herbivorous insects. Their effectiveness in deterring insects, fungi, and bacteria, along with their involvement in the detoxification of herbicides and allelopathic effects, highlights their significance in enhancing crop resilience and productivity (Niemeyer, 1988).

Bioactivity and Ecological Role

Research has rediscovered the bioactivity and ecological roles of benzoxazinones, including this compound. These compounds exhibit a wide range of phytotoxic, antifungal, antimicrobial, and antifeedant effects, making them crucial for plant defense and interaction with the environment. Their potential as natural herbicide models and the importance of their degradation products in chemical defense mechanisms have been emphasized, showcasing the versatility and significance of these compounds in ecological and agricultural contexts (Macias et al., 2009).

Antimicrobial Activities

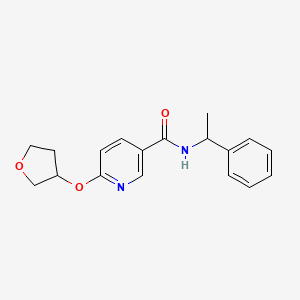

The antimicrobial properties of hydroxamic acids derived from benzoxazinones have been investigated, revealing their ability to inhibit the growth of various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The structure-activity relationships suggest the hydroxamic acid function as a key factor in their antimicrobial effects, highlighting the potential of these compounds in developing new antimicrobial agents (Bravo & Lazo, 1993).

Chemical Synthesis and Applications

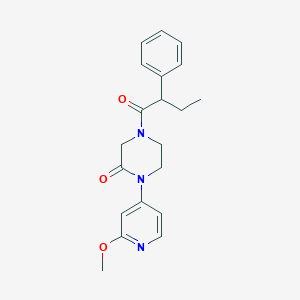

The synthesis, reactions, and applications of this compound and its derivatives have been explored in various studies. These compounds have been used in the development of pharmaceuticals, showcasing their importance beyond plant biology. The ability to synthesize and manipulate these compounds opens up avenues for their application in medicinal chemistry and drug development (Ozden et al., 2000).

Wirkmechanismus

Target of Action

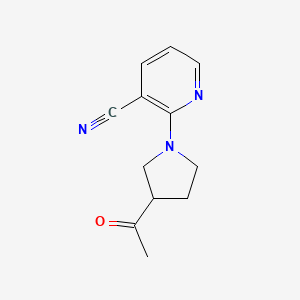

The primary target of 8-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one is human DNA topoisomerase I . This enzyme is crucial in solving topological problems of DNA during replication, transcription, chromatin assembly, and recombination processes .

Mode of Action

this compound interacts with its target by inhibiting the catalytic activity of human DNA topoisomerase I . It has been found to be a potent inhibitor, with some derivatives even exhibiting potential as topoisomerase poisons . This interaction results in changes to the enzyme’s function, which can have significant effects on DNA processes.

Biochemical Pathways

The compound acts in defense of young plant parts against pests via the production of hydroxamic acids from hydroxamic acid glucosides . The enzymatic activity of the compound is highly correlated with plant growth, and its preferred substrate is DIMBOA-beta-D-glucoside .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with human DNA topoisomerase I. By inhibiting this enzyme, the compound can disrupt DNA processes, potentially leading to cell death . This makes it a promising candidate for the development of new anticancer drugs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as power, pulse (time), and cooling time of the reaction mixture, can affect the synthesis of the compound . Furthermore, the compound’s enzymatic activity is highly correlated with plant growth, suggesting that environmental factors affecting plant growth could also influence the compound’s action .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

8-hydroxy-3,4-dihydro-1,3-benzoxazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-6-3-1-2-5-4-9-8(11)12-7(5)6/h1-3,10H,4H2,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDJCRMRVCKUSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)O)OC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2783686.png)

![(E)-ethyl 5-(3-(thiophen-2-yl)acrylamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2783691.png)

![(2E)-3-[2-Chloro-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid](/img/structure/B2783696.png)

![5,6-dichloro-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2783697.png)